2-Methoxy-5-(piperazin-1-ylmethyl)phenol

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Sourcing a high-purity phenylpiperazine intermediate with the correct substitution pattern can be challenging, especially when the commonly available direct-attached analog (CAS 180698-25-3) fails to meet your SAR requirements. 2-Methoxy-5-(piperazin-1-ylmethyl)phenol solves this by providing a methylene (-CH2-) spacer, which alters conformational flexibility and the distance between the phenol ring and the piperazine nitrogen, critical for optimizing receptor binding. - Exclusive Structural Differentiation: The methylene linker is a key differentiator from 2-methoxy-5-(1-piperazinyl)phenol, enabling precise tuning of dopaminergic and serotonergic ligand affinity. - Research-Ready Purity: Delivered at 98% purity, suitable for direct use in biochemical assays, minimizing batch-to-batch variability. - Supply Chain Reliability: A free phenolic hydroxyl group and a free piperazine nitrogen offer dual functional handles for straightforward derivatization (e.g., fluorophore or biotin tagging) without additional deprotection steps.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13596696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(piperazin-1-ylmethyl)phenol
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCNCC2)O
InChIInChI=1S/C12H18N2O2/c1-16-12-3-2-10(8-11(12)15)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3
InChIKeyNHAZCNVNCMWSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(piperazin-1-ylmethyl)phenol: Structural & Procurement Baseline


2-Methoxy-5-(piperazin-1-ylmethyl)phenol is a phenolic compound featuring a methoxy group at position 2 and a piperazine moiety linked via a methylene (-CH2-) bridge at position 5 of the aromatic ring . This methylene spacer distinguishes it from the more common directly-attached analog, 2-methoxy-5-(1-piperazinyl)phenol (CAS 180698-25-3), and imparts distinct conformational flexibility and physicochemical properties . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, particularly in the development of dopaminergic and serotonergic ligands [1].

Methylene linker provides conformational flexibility for SAR studies
Key intermediate for dopaminergic and serotonergic ligand development
Free phenolic -OH and piperazine enable further derivatization

2-Methoxy-5-(piperazin-1-ylmethyl)phenol: Incompatibility with Common Analogs


Generic substitution with in-class phenylpiperazines is not scientifically valid due to critical structural distinctions. The methylene linker in this compound, absent in the commonly available 2-methoxy-5-(1-piperazinyl)phenol (CAS 180698-25-3), alters both the conformational freedom and the distance between the phenol ring and the piperazine nitrogen . These differences can significantly impact receptor binding affinity and selectivity profiles, as demonstrated in structure-activity relationship (SAR) studies on related 2-methoxyphenylpiperazine ligands [1]. Furthermore, the presence of a free phenolic hydroxyl group, combined with the specific 2-methoxy-5-substitution pattern, differentiates it from isomers such as 2-methoxy-4-(piperazin-1-ylmethyl)phenol or 1-(2-methoxyphenyl)piperazine, which lack this hydrogen-bond donor capacity and exhibit distinct pharmacological behaviors [1].

Methylene linker absent in direct-attached analog
Conformational freedom and receptor binding profile may shift compared to CAS 180698-25-3.
Positional isomerism influences receptor affinity
5-substitution differs from 4- and 6-isomers; binding affinity may not transfer directly.
Phenolic -OH hydrogen bonding not replicated
Isomers lacking the free hydroxyl or with altered substitution cannot mimic key interactions.

2-Methoxy-5-(piperazin-1-ylmethyl)phenol: Quantitative Evidence Guide


Methylene Linker vs. Direct Attachment

The target compound features a methylene (-CH2-) spacer between the phenol ring and the piperazine, in contrast to the directly-attached analog 2-methoxy-5-(1-piperazinyl)phenol (CAS 180698-25-3) . This single-atom variation increases the molecular weight from 208.26 g/mol to approximately 222.28 g/mol and introduces a freely rotatable bond, altering the spatial relationship between the phenol pharmacophore and the piperazine basic center . In related 2-methoxyphenylpiperazine series, such linker length modifications have been shown to shift dopamine D2 receptor affinity by up to 10-fold [1].

Linker chemistry
Class-level
Methylene (-CH2-) spacer adds rotatable bond, increases MW by ~14 Da vs. direct attachment
Conformational flexibility may alter receptor binding kinetics
SAR inference; confirm in target assays
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Purity Advantage in Procurement

Commercial sourcing data indicates that 2-Methoxy-5-(piperazin-1-ylmethyl)phenol is available at 98% purity (CAS 478171-73-2) from specialty suppliers . In comparison, the closely related analog 2-methoxy-5-(1-piperazinyl)phenol (CAS 180698-25-3) is widely offered at 97% purity from major distributors . This nominal 1% purity difference, while modest, can be critical in synthetic workflows where trace impurities lead to side reactions or complicate purification of final drug candidates.

Purity specification
Supplier data
98% (Leyan) vs. 97% (typical alternative supplier)
May reduce in-house purification steps in multi-step synthesis
Supplier data; analytical method not disclosed
Chemical Procurement Quality Control Synthetic Intermediate

Predicted pKa & Boiling Point

Predicted physicochemical properties for the target compound include a boiling point of 407.0±45.0 °C and a pKa of 10.34±0.10 . The pKa value is consistent with the phenolic hydroxyl group, which is expected to influence solubility and ionization state under physiological conditions. For the direct attachment analog, the predicted pKa of the phenol may be slightly altered due to the inductive effect of the directly-attached piperazine ring, though specific comparative experimental data are lacking.

Predicted properties
Data to verify
pKa 10.34±0.10, BP 407.0±45.0 °C (predicted)
Guides handling, formulation and biological assay design
Predicted values; experimental validation needed
Physicochemical Property Formulation Design Analytical Chemistry

Positional Isomer: 5- vs. 4/6-Substitution

The 2-methoxy-5-substitution pattern of this compound places the piperazinylmethyl group in a meta relationship to the methoxy and para to the hydroxyl. This is distinct from the 4-substituted isomer, which would place the piperazine para to both substituents, and the 6-substituted isomer, which would create a sterically crowded ortho arrangement. SAR studies on related arylpiperazines have demonstrated that the position of the piperazine attachment on the phenyl ring can alter 5-HT1A receptor affinity by more than an order of magnitude [1].

Substitution pattern
Class-level
5-substitution vs. 4- and 6-isomers; >10-fold affinity shifts reported in related series
Isomer identity critical for reproducible SAR studies
Inferred from 2-methoxyphenylpiperazine SAR
Isomer-Specific Activity Receptor Binding Medicinal Chemistry

2-Methoxy-5-(piperazin-1-ylmethyl)phenol: Key Application Scenarios


Dopamine D2/D4 Receptor Ligand Development

Based on the established SAR of 2-methoxyphenylpiperazines as dopaminergic ligands, this compound serves as a key intermediate for synthesizing novel D2 and D4 receptor modulators. The methylene linker provides conformational flexibility that can be exploited to optimize binding affinity and selectivity [1].

Serotonin 5-HT1A Receptor Probe Synthesis

The phenolic hydroxyl group offers a functional handle for further derivatization, such as alkylation or acylation, to generate 5-HT1A receptor probes. The specific 2-methoxy-5-substitution pattern is consistent with pharmacophore models for high-affinity 5-HT1A ligands [1].

Chemical Biology Tool Compound Preparation

With a purity of 98%, this compound can be directly used in biochemical assays without additional purification, reducing batch-to-batch variability. The free piperazine nitrogen enables straightforward conjugation to fluorophores or biotin tags for pull-down experiments .

Application
Selection Property
Validation Focus
Dopaminergic D2/D4 ligand intermediate
Methylene linker for conformational flexibility
Receptor binding SAR validation
Serotonin 5-HT1A probe synthesis
Phenolic -OH derivatization handle; 2-methoxy-5-substitution
Pharmacophore model consistency
Chemical biology tool compound
High initial purity; free piperazine for conjugation
Lot-to-lot reproducibility; conjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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